4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol
Description
Overview of Triterpenoids in Natural Product Chemistry
Triterpenoids represent a substantial and diverse class of naturally occurring organic chemicals found widely in plants and fungi. researchgate.netresearchgate.net These compounds are derived biosynthetically from the acyclic C30 hydrocarbon, squalene (B77637), through the assembly and modification of six five-carbon isoprene (B109036) units. fishersci.comthermofisher.comfoodb.capharmacyjournal.in Triterpenoids typically possess complex cyclic structures, often featuring alcohol, aldehyde, or carboxylic acid functional groups. fishersci.comthermofisher.com With over 20,000 known molecules, triterpenes constitute one of the largest classes of plant natural products. researchgate.net They are considered secondary metabolites, frequently playing ecological roles in plant defense against pathogens and pests. researchgate.netpharmacyjournal.in The structural diversity within triterpenoids is significant and is often associated with their various pharmacological effects. researchgate.net They have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties. researchgate.netresearchgate.netfrontiersin.orgnih.gov
Historical Context of Faradiol (B1211459) Discovery and Initial Investigations
The scientific investigation of metabolites from the Calendula genus, a source of faradiol, began in the late 18th century. researchgate.netmdpi.com Over more than a century, this research has led to the discovery of a wide array of metabolites, including triterpenes. researchgate.netmdpi.com Faradiol itself is a triterpenoid (B12794562) that has been isolated from the aerial parts of Dittrichia viscosa and reported in Calendula officinalis. medchemexpress.commedchemexpress.comfrontiersin.org Early studies on Calendula officinalis linked its anti-inflammatory and anti-oedematous properties to pentacyclic mono-, di-, and trihydroxy triterpenoid fatty acid esters, particularly the faradiol esters. researchgate.net Initial investigations into the anti-inflammatory activity of Calendula officinalis extracts attributed effects to the presence of triterpenoids, with faradiol esters being identified as particularly active compounds.
Significance of Faradiol in Phytochemistry and Biological Research
Faradiol holds significance in phytochemistry as a naturally occurring triterpenoid found in several plant species, notably Calendula officinalis and Dittrichia viscosa. medchemexpress.commedchemexpress.comfrontiersin.org Its presence, often in esterified forms such as faradiol myristate and faradiol palmitate, contributes to the phytochemical profile of these plants. nih.govuni.lumedizzine.comijrap.net In biological research, faradiol and its esters have garnered interest due to their reported biological activities. Studies have indicated potential anti-inflammatory effects, with faradiol showing activity comparable to or stronger than that of glycyrrhetic acid in inhibiting Epstein-Barr virus early antigen activation. ijrap.netchemfaces.com Faradiol has also demonstrated inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. ijrap.netchemfaces.com The anti-inflammatory activity of Calendula extracts has been linked to their content of faradiol monoesters. medizzine.com Research suggests that faradiol is more active than its esters in terms of anti-oedematous effects. nih.gov Furthermore, in silico and in vitro evidence suggests that faradiol may inhibit the NF-κB signaling pathway. frontiersin.org
Scope and Objectives of Faradiol Academic Inquiry
Academic inquiry into faradiol focuses on several key areas. A primary objective is the comprehensive phytochemical analysis of plants containing faradiol to fully characterize its presence, concentration, and the diversity of its esterified forms. researchgate.netmdpi.com Research aims to understand the biosynthesis of faradiol and its derivatives within plants, including the identification and characterization of the enzymes involved. nih.govuea.ac.uk Investigations also seek to elucidate the mechanisms of action underlying the observed biological activities of faradiol, particularly its anti-inflammatory potential. frontiersin.orguea.ac.uk Furthermore, studies explore the potential applications of faradiol and its derivatives, although this article strictly excludes dosage/administration and safety/adverse effect profiles. The development of analytical methods for the precise quantification of faradiol and its esters in plant materials and extracts is also within the scope of academic inquiry. researchgate.netresearchgate.net
Detailed Research Findings
Research on faradiol has provided detailed insights into its occurrence and biological activities. Faradiol is a taraxastane-type triterpene diol. chemfaces.com It is often found in plants as fatty acid esters. For instance, the lipophilic extract of Calendula officinalis flowers primarily contains triterpendiol esters, with faradiol laurate, faradiol myristate, and faradiol palmitate being particularly prevalent. medizzine.com
Studies have investigated the anti-inflammatory properties of faradiol and its esters. The anti-inflammatory activity of Calendula extracts has been shown to be proportional to their content of faradiol monoesters, with faradiol itself exhibiting greater activity than its corresponding esters. medizzine.comnih.gov
Research findings related to the anti-inflammatory activity of faradiol esters are summarized in the table below, based on studies involving croton oil-induced oedema in mice. nih.gov
| Compound | Oedema Inhibition (%) (approximate) | Notes |
| Faradiol-3-myristic acid ester | Nearly 50% at 240 µg/cm² | Showed dose-dependent activity. nih.gov |
| Faradiol-3-palmitic acid ester | Nearly 50% at 240 µg/cm² | Showed dose-dependent activity. nih.gov |
| Faradiol | Comparable to indomethacin (B1671933) nih.gov | More active than its esters. nih.gov |
Molecular docking studies have suggested that faradiol-3-myristate and faradiol-3-palmitate exhibit significant binding scores on COX-2 subunits, potentially contributing to enzyme inhibition. ijrap.net Faradiol-3-myristate, in particular, showed a better binding affinity with the COX-2 receptor in these studies. ijrap.net
The distribution of faradiol monoesters within Calendula officinalis plants has also been investigated. Studies have quantified these esters in different plant parts, including ray florets, disk florets, involucral bracts, leaves, and seeds. researchgate.net The highest amounts of faradiol esters were found in ray florets, with significantly lower concentrations in other parts. researchgate.net
| Plant Part | Relative Triterpenoid Ester Content (approximate) |
| Ray Florets | Highest |
| Disk Florets | ~10 times lower than ray florets researchgate.net |
| Involucral Bracts | ~10 times lower than disk florets researchgate.net |
| Leaves | Traces detected researchgate.net |
| Receptacles | No esters detected researchgate.net |
Research also extends to the biosynthesis of faradiol. Investigations are underway to identify and characterize the enzymes responsible for the production of faradiol and its fatty acid esters in plants like Calendula officinalis. uea.ac.uk This research involves techniques such as metabolomics, genomics, and transcriptomics. uea.ac.uk
Properties
IUPAC Name |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHIQKVOPNHQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Faradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20554-95-4 | |
| Record name | Faradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236 - 237 °C | |
| Record name | Faradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Distribution of Faradiol and Its Derivatives
Botanical Sources and Species Variation
Faradiol (B1211459) has been identified in a limited number of plant species, with Calendula officinalis being the most prominent source. phytolab.com
Calendula officinalis, commonly known as pot marigold, is a well-studied plant widely recognized for containing faradiol and its fatty acid esters. researchgate.netscispace.com These triterpenoid (B12794562) esters are considered key bioactive compounds in C. officinalis. researchgate.netscispace.com
The concentration of faradiol esters is not uniform throughout the Calendula officinalis plant. Research indicates that these compounds are predominantly found in the floral tissues. biorxiv.org Specifically, the highest amounts of faradiol esters are consistently detected in the ray florets (ligulate flowers). researchgate.netnih.govbiorxiv.org The concentration in disk florets (tubular flowers) is significantly lower, approximately 10 times less than in ray florets. researchgate.netnih.gov Involucral bracts contain even lower amounts, about 10 times less than disk florets. researchgate.netnih.gov Traces of these esters may be detected in the leaves, while they are generally not detected in the receptacles. researchgate.netnih.gov Quantification in seeds has been challenging due to interfering fatty compounds. researchgate.netnih.gov
Based on these findings, ray and disk florets are considered the preferred plant parts for obtaining faradiol esters for medicinal purposes. researchgate.netnih.gov
Here is a summary of the distribution of faradiol esters in different tissues of C. officinalis:
| Plant Tissue | Relative Concentration of Faradiol Esters |
| Ray Florets | Highest |
| Disk Florets | Approximately 10 times lower than ray florets researchgate.netnih.gov |
| Involucral Bracts | Approximately 10 times lower than disk florets researchgate.netnih.gov |
| Leaves | Traces detected researchgate.netnih.gov |
| Receptacles | Not detected researchgate.netnih.gov |
| Seeds | Quantification challenging researchgate.netnih.gov |
The chemical composition of Calendula officinalis, including the content of faradiol esters, can be influenced by both genetic factors (cultivars) and environmental conditions. researchgate.netnih.govwalshmedicalmedia.com Different botanical varieties of C. officinalis have been shown to contain varying concentrations of faradiol monoesters. researchgate.net
These variations highlight the importance of considering both cultivar selection and growing conditions when aiming for a consistent yield of faradiol esters from C. officinalis.
Faradiol and its fatty acid esters have also been identified in the flowerheads of Arnica montana L., commonly known as mountain arnica. mdpi.comresearchgate.net Arnica montana is another plant within the Asteraceae family known for its medicinal properties, although its primary bioactive compounds are often considered to be sesquiterpene lactones like helenalin (B1673037) and dihydrohelenalin. mdpi.comarmo1191.it
In Arnica montana, the lauric, myristic, palmitic, and stearic acid esters of faradiol have been detected alongside esters of other triterpene diols such as arnidiol (B1583970), maniladiol (B1220831), and calenduladiol (B1668229). researchgate.net The presence of arnidiol, a closely related compound to faradiol, is also notable in Arnica montana. biorxiv.org
Faradiol has been isolated from the aerial parts of Dittrichia viscosa (L.) W. Greuter, also a member of the Asteraceae family. medchemexpress.comgoogle.comresearchgate.net Studies on Dittrichia viscosa have reported the presence of triterpenes, including a mixture of fatty esters (myristates, palmitates, and stearates) of faradiol and calenduladiol, in extracts of the aerial parts. researchgate.net The leaves and young stems of D. viscosa are known to secrete a complex mixture of compounds, predominantly terpenoids, which contribute to the plant's sticky and viscous surface. google.comgoogle.com
While faradiol compounds are abundant in Calendula species, comparative metabolic profiling studies suggest that other species within the Asteraceae family may accumulate relatively smaller quantities. biorxiv.org This could partly explain the traditional use of Calendula species in remedies where the effects of faradiol are beneficial. biorxiv.org
Data on the precise comparative content of faradiol across Calendula officinalis, Arnica montana, and Dittrichia viscosa in a single, standardized study is limited in the provided search results. However, the information suggests a higher concentration and prominence of faradiol and its esters in Calendula officinalis, particularly in the ray florets, compared to their presence in Arnica montana and Dittrichia viscosa. In Arnica montana, while faradiol esters are present, sesquiterpene lactones are often highlighted as the main bioactive constituents. mdpi.comarmo1191.it In Dittrichia viscosa, faradiol esters are found as part of a complex mixture of terpenoids and other compounds. researchgate.net
Distribution within Plant Tissues (e.g., Ray Florets, Disk Florets, Leaves, Roots)
Isolation from Dittrichia viscosa
Occurrence of Faradiol Esters
Faradiol is typically found in plants esterified with fatty acids, rather than as the free triterpenediol researchgate.net. These monoesters are significant components of the lipophilic extracts from the flower heads of plants like Calendula officinalis researchgate.netbasicmedicalkey.comnih.gov.
Identification of Fatty Acid Esters (e.g., Faradiol-3-O-Myristate, Faradiol-3-O-Palmitate, Faradiol-3-O-Laurate)
Key fatty acid esters of faradiol that have been identified include faradiol-3-O-palmitate, faradiol-3-O-myristate, and faradiol-3-O-laurate researchgate.netbasicmedicalkey.comijpsdronline.comnih.gov. These compounds are major triterpenoid esters found in the flower heads of C. officinalis ijpsdronline.comresearchgate.netscience.gov. Other related triterpene esters, such as those of arnidiol and calenduladiol with the same fatty acids, have also been identified alongside faradiol esters in C. officinalis extracts basicmedicalkey.comijpsdronline.com. The identification of these esters has been achieved using various analytical techniques, including reversed-phase HPLC and UHPLC-QTOF-MS researchgate.netnih.govthieme-connect.com. Specifically, UHPLC-QTOF-MS has been valuable for identifying intact molecular ions of faradiol diesters like faradioldimyristate, faradioldipalmitate, and faradiolmyristate palmitate thieme-connect.com.
Distribution of Esterified Forms within Plant Organs
The distribution of faradiol esters within different plant organs has been investigated, particularly in Calendula officinalis. Studies have shown that these esters are predominantly found in the floral tissues biorxiv.org. Within the flower heads, the amounts of faradiol-3-O-monoesters are highest in the ray florets researchgate.netnih.gov. The concentrations in disk florets are approximately 10 times lower than in ray florets, and in involucral bracts, they are approximately 10 times lower than in disk florets researchgate.netnih.gov. Only traces of the esters have been detected in the leaves, and none were detected in the receptacles researchgate.netnih.gov. Quantification in seeds has been challenging due to interfering fatty compounds researchgate.netnih.gov. Research indicates that triterpene fatty acid esters are exclusively located in floral tissue, with ray florets containing significantly higher amounts compared to disc florets biorxiv.org. For instance, in ray florets, faradiol myristate and faradiol palmitate were found to be the most abundant triterpene fatty acid esters biorxiv.org. Faradiol esters collectively constitute a significant majority of the triterpene fatty acid esters observed in ray florets biorxiv.org.
Here is a table summarizing the relative distribution of faradiol esters in different parts of C. officinalis:
| Plant Organ | Relative Amount of Faradiol Esters |
| Ray Florets | Highest |
| Disk Florets | Approximately 10x lower than ray florets researchgate.netnih.gov |
| Involucral Bracts | Approximately 10x lower than disk florets researchgate.netnih.gov |
| Leaves | Traces detected researchgate.netnih.gov |
| Receptacles | Not detected researchgate.netnih.gov |
| Seeds | Quantification challenging researchgate.netnih.gov |
Chemical Synthesis and Derivatization of Faradiol
Synthetic Challenges and Methodologies
The synthesis of complex natural products like triterpenoids often involves significant challenges related to their intricate structures, multiple chiral centers, and sometimes low natural abundance. uea.ac.ukscripps.edu
Strategies for Total Chemical Synthesis of Faradiol (B1211459)
Total chemical synthesis of complex natural products aims to construct the molecule from simpler, readily available precursors. For intricate structures like pentacyclic triterpenoids, this typically involves multi-step convergent or linear synthetic routes. Key strategies often employed in the total synthesis of natural products include the development of new synthetic methodologies, the invention of novel synthetic strategies, and explorations in chemical biology. scripps.edu The goal is often to overcome challenges associated with structural complexity and potentially provide more accessible or modifiable versions compared to isolation from natural sources. scripps.edunih.gov
However, for some natural products, particularly those with low abundance or complex isolation procedures, chemical synthesis can be economically unfeasible. uea.ac.uk While the general principles of triterpene synthesis are established, detailed specific strategies for the total chemical synthesis of Faradiol were not extensively detailed in the reviewed literature. The focus in many studies appears to be on the isolation, purification, and modification of Faradiol obtained from natural sources. researchgate.netnih.govresearchgate.netbiorxiv.orgthieme-connect.com One report mentions a method allowing for gram-scale production of Faradiol, hinting at potentially optimized isolation or semi-synthetic approaches rather than de novo total synthesis. thieme-connect.com
Challenges in Stereoselective Synthesis of Faradiol
The taraxastane (B1252269) skeleton of Faradiol contains multiple stereogenic centers, posing significant challenges for stereoselective synthesis. Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over others. msu.eduencyclopedia.pub For complex molecules with numerous chiral centers, controlling the stereochemical outcome at each step is paramount to obtaining the desired product with high purity.
Challenges in stereoselective synthesis of such molecules include controlling diastereoselectivity and enantioselectivity, especially when dealing with multifunctional and sterically hindered substrates. msu.edunih.govmdpi.com Reactions that create new stereogenic centers must be carefully designed to favor the formation of the desired isomer. msu.edu Achieving high stereoselectivity often requires the use of specific chiral reagents, catalysts, or controlled reaction conditions. msu.eduencyclopedia.pub The presence of a large number of sp3-hybridized carbon atoms in triterpenoids like Faradiol can exacerbate stereochemistry problems, potentially requiring time-consuming separation of stereoisomers if synthesis is not highly selective. mdpi.com
Derivatization Strategies and Analogue Development
Derivatization of Faradiol involves chemically modifying the parent structure to alter its properties, such as solubility, bioavailability, or biological activity. This is a common strategy in natural product research to develop novel compounds with potentially improved characteristics and to explore structure-activity relationships (SAR). researchgate.netdokumen.pubnih.gov
Preparation of Faradiol Fatty Acid Esters
Faradiol naturally occurs in esterified forms, particularly as fatty acid esters. The major anti-inflammatory triterpenoid (B12794562) esters found in Calendula officinalis include Faradiol 3-O-laurate, palmitate, and myristate. nih.govbiorxiv.org These esters are typically isolated from plant material.
Methods for preparing fatty acid esters in general involve the reaction of a fatty acid or its derivative with an alcohol. google.comaocs.org Common approaches include transesterification of fats and oils with monohydric alcohols, often under supercritical conditions, although this can lead to unreacted starting materials and intermediate products. google.com Other methods involve activating the fatty acid, for example, through the formation of acid chlorides or anhydrides, followed by reaction with the alcohol. aocs.org Coupling reagents like dicyclohexylcarbodiimide (B1669883) can also be used to facilitate the esterification of fatty acids with alcohols. aocs.org
For the isolation and purification of Faradiol esters from natural sources, techniques such as supercritical fluid extraction (SFE), normal-phase and reversed-phase column chromatography, and high-performance liquid chromatography (HPLC) have been employed. researchgate.netnih.govresearchgate.netmdpi.com Preparative purification methods have been developed to obtain gram quantities of individual Faradiol esters like the laurate, palmitate, and myristate with high purity. nih.gov
Data regarding the abundance of specific Faradiol fatty acid esters in Calendula officinalis ray florets highlight the prevalence of myristate and palmitate forms. biorxiv.org
| Faradiol Ester | Abundance (mg/g dry weight in ray florets) |
| Faradiol myristate | 13.18 |
| Faradiol palmitate | 12.46 |
Faradiol esters collectively constitute a significant portion of the triterpene fatty acid esters in ray florets. biorxiv.org
Synthesis of Novel Faradiol Analogues for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. nih.govresearchgate.netnih.gov The synthesis of novel analogues is essential for these studies. For triterpenoids like Faradiol, this involves targeted chemical modifications to the core structure or appended groups. researchgate.netdokumen.pubnbu.ac.in
Chemical modifications of triterpenoids can involve altering different parts of the molecule to modify properties such as polarity, water affinity, hydrogen bonding capacity, steric profile, and the number of aromatic groups. researchgate.net In the context of Faradiol, systematic chemical manipulations have been performed on specific rings (A, D, and E) of the taraxastane skeleton to generate novel pentacyclic triterpenoids. researchgate.net These modifications are guided by the desire to explore how structural changes influence biological activities. researchgate.netnih.gov
The synthesis of analogues allows for the identification of key structural features responsible for observed bioactivity and can lead to the development of compounds with improved potency or selectivity. nih.govnih.gov
Modification of the Taraxastane Skeleton in Faradiol Derivatives
Faradiol possesses a taraxastane skeleton, a specific type of pentacyclic triterpene structure. nih.govuni.luwellnessadvocate.com Modifications to this core skeleton are a strategy for generating structural diversity and exploring the impact of skeletal changes on biological activity.
Research has demonstrated that the rings A, D, and E of the Faradiol (taraxastane) skeleton can be subjected to various selective chemical manipulations. researchgate.net These modifications can lead to the creation of new pentacyclic triterpenoids with altered structural features compared to the parent compound. researchgate.net Examples of such modifications mentioned in the literature include alterations leading to C(16) benzyl (B1604629) ethers, C(30) aldehydes, and C(30) primary alcohols derived from Faradiol. researchgate.net These specific modifications were explored in the context of SAR studies to assess their impact on anti-inflammatory properties. researchgate.net The ability to selectively modify different rings of the taraxastane skeleton provides a route to a diverse library of Faradiol derivatives for comprehensive SAR analysis.
Structural Elucidation and Analytical Characterization of Faradiol and Its Esters
Spectroscopic Methods for Structural Assignment
Spectroscopic methods are indispensable for assigning the chemical structure of Faradiol (B1211459) and its ester derivatives. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal characteristic structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is a powerful tool for the detailed structural elucidation of triterpenoids like Faradiol and its esters. nih.govnih.govsci-hub.se Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to assign proton and carbon signals and determine connectivity within the molecule. nih.govsci-hub.se
¹H NMR provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in determining the substitution patterns and the presence of specific groups like hydroxyls and methyls. ¹³C NMR provides insights into the carbon skeleton and the types of carbon atoms (methyl, methylene, methine, quaternary).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming assignments and establishing correlations between protons and carbons, including those separated by multiple bonds. nih.gov These experiments are particularly useful for complex triterpene structures. For instance, 1D and 2D NMR analysis have been used to reveal the triterpene skeleton and the esterification position in faradiol fatty acid diesters. thieme-connect.com
Supplementary data from research indicates the use of ¹H NMR, ¹³C NMR, ¹H-¹H COSY, and ¹H-¹³C-HSQC-edited NMR experiments for the structural confirmation of faradiol palmitate. biorxiv.org This highlights the importance of these techniques in confirming the structure of esterified Faradiol.
While specific NMR data tables for Faradiol itself were not extensively detailed in the search results, the application of these techniques to Faradiol esters like faradiol palmitate is well-documented. biorxiv.orgbiorxiv.org
Mass Spectrometry (MS) and Fragmentation Pattern Analysis
Mass spectrometry is a sensitive technique used to determine the molecular weight of Faradiol and its esters and to gain structural information through the analysis of fragmentation patterns. researchgate.netnih.govnih.gov Electrospray ionization mass spectrometry (ESI-MS), particularly ESI-QqTOF-MS/MS, has been utilized to study the structure-fragmentation relationship of pentacyclic triterpenoids, including Faradiol esters. researchgate.netdntb.gov.ua
In positive ion mode, ESI-QqTOF-MS typically shows the protonated molecules ([M+H]⁺) of the analyzed compounds. researchgate.net Low-energy collision-induced dissociation (CID-MS/MS) analysis provides fragmentation patterns that are characteristic of the triterpene skeleton and the attached substituents. researchgate.net Common fragmentation pathways observed for Faradiol esters include the multiple losses of water molecules and the loss of the fatty acid moiety. researchgate.net Key product ions resulting from Retro-Diels-Alder cleavage of the ring system have also been identified, providing valuable structural insights. researchgate.net
Mass spectrometry is considered a very useful physical method in the triterpene field, and when combined with other techniques, it can lead to structure elucidation with minimal sample quantity. researchgate.net GC-MS and LC-MS have been used for metabolic profiling of triterpenes in Calendula officinalis, identifying compounds by comparing retention times and mass fragmentation patterns with authentic standards. biorxiv.org UHPLC-QTOF-MS has also been employed, allowing the identification of intact molecular ion peaks of faradiol diesters such as faradiol dimyristate, faradiol dipalmitate, and faradiol myristate palmitate. thieme-connect.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. While not as detailed for complete structural assignment as NMR or MS, IR spectroscopy provides valuable information about the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (in esters), and C-H stretching and bending vibrations characteristic of the triterpene skeleton. ijcrt.orgmdpi.comnih.gov
For alcohols like Faradiol, IR spectra typically show a broad absorption band in the 3200-3600 cm⁻¹ region corresponding to the O-H stretching vibration. mdpi.com In the case of Faradiol esters, a strong absorption band around 1735 cm⁻¹ is expected due to the C=O stretching vibration of the ester group. mdpi.com The C-O stretching vibration in alcohols and esters typically appears in the 1000-1300 cm⁻¹ region. ijcrt.orgmdpi.com IR spectroscopy has been used in the analysis of plant extracts containing triterpenediol esters like Faradiol, with characteristic bands observed for alcohol groups (C-O stretching) and carbonyl groups (C=O stretching). ijcrt.orgmdpi.com Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been utilized to analyze Calendula extracts, suggesting that faradiol esters contribute to specific spectral bands. nih.gov
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic techniques are essential for the separation, isolation, and purity assessment of Faradiol and its esters from complex biological matrices, such as plant extracts.
Column Chromatography (CC) for Initial Separation
Column chromatography (CC) is a widely used technique for the initial separation and purification of compounds from crude extracts based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (solvent system). researchgate.netchemistryviews.org Normal-phase column chromatography, using a polar stationary phase like silica gel, is commonly employed for the separation of triterpenoids and their esters based on their polarity. researchgate.netchemistryviews.org
Repeated column chromatography has been successfully used for the separation and isolation of genuine faradiol esters from the flower heads of Calendula officinalis. nih.gov This technique allows for the initial fractionation of complex extracts, enriching the fractions containing Faradiol and its esters. Preparative column chromatography, often combined with other techniques like supercritical fluid extraction (SFE) and reversed-phase column chromatography, has been developed for the efficient purification of major faradiol esters like faradiol 3-O-laurate, palmitate, and myristate, yielding gram quantities with high purity (96-98%). researchgate.netnih.govstorkapp.me During the work-up of faradiol esters using column chromatography, accompanying minor compounds such as maniladiol (B1220831) esters have also been purified and identified. researchgate.netnih.gov Column chromatography is a fundamental step in obtaining sufficiently pure samples for subsequent spectroscopic analysis and further research. researchgate.net
Interactive Data Table: Spectroscopic Data (Illustrative Example based on typical triterpenoid (B12794562) analysis and search findings)
| Technique | Information Provided | Relevance to Faradiol/Esters |
| ¹H NMR | Proton environments, coupling patterns, integration | Confirming presence of methyls, methylenes, methines, hydroxyl protons, and their positions. |
| ¹³C NMR | Carbon skeleton, types of carbon atoms | Confirming the triterpene backbone and identifying carbon types. |
| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon connectivity | Establishing the connectivity and confirming the structure and substitution points. nih.govthieme-connect.com |
| MS (ESI-MS, GC-MS, LC-MS) | Molecular weight, elemental composition, fragmentation | Determining the molecular formula and gaining structural clues from fragmentation patterns. researchgate.netthieme-connect.combiorxiv.org |
| IR Spectroscopy | Functional groups (O-H, C=O, C-H) | Identifying the presence of hydroxyl and ester carbonyl groups. ijcrt.orgmdpi.com |
| UV-Vis Spectroscopy | Presence of chromophores, quantification (when coupled with chromatography) | Limited direct structural information for Faradiol itself, useful for detection and quantification in extracts. mdpi.comijprajournal.com |
Interactive Data Table: Chromatographic Techniques (Illustrative Example based on search findings)
| Technique | Purpose | Application for Faradiol/Esters | Purity Achieved (Example) |
| Column Chromatography (CC) | Initial separation, fractionation | Isolation of Faradiol and its esters from plant extracts. researchgate.netnih.gov | - |
| Preparative CC | Purification of larger quantities | Obtaining gram quantities of major faradiol esters. researchgate.netnih.gov | 96-98% researchgate.netnih.gov |
| HPLC (Analytical/Preparative) | Analysis, quantification, purification | Quantitative determination and purification of faradiol esters. researchgate.netresearchgate.netmdpi.com | - |
| UHPLC-QTOF-MS | High-resolution separation and identification | Identification of intact diester molecular ions. thieme-connect.com | - |
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantitative determination of faradiol esters in plant extracts. Due to the complexity of plant matrices, a pre-purification step is often necessary before HPLC analysis to avoid rapidly increasing system pressure and decreasing reproducibility, especially when using non-selective detection wavelengths like 210 nm. Various pre-purification techniques, including liquid-liquid extraction, size exclusion chromatography, and solid phase extraction (SPE) on silica or reversed-phase silica, have been explored for separating accompanying compounds and impurities from faradiol esters. researchgate.net
Reversed-phase HPLC (RP-HPLC), often with internal standardization, has been specifically applied for the precise quantitative determination of faradiol esters from marigold flowers and extracts. This method allows for the assessment of the quality of raw materials or CO2 extracts used in pharmaceutical preparations. researchgate.netmdpi.comcapes.gov.br Studies have shown that RP-HPLC can effectively separate fatty acid esters of triterpenediols like faradiol, arnidiol (B1583970), and maniladiol on C30 reversed-phase columns. researchgate.net
For quantitative analysis using HPLC, standard correction factors have been determined for specific faradiol esters. For instance, studies have reported standard correction factors of 1.17 for faradiol laurate, 1.22 for faradiol myristate, and 1.28 for faradiol palmitate when using lupeol (B1675499) acetate (B1210297) as an internal standard. researchgate.net The reproducibility of quantitative analysis using HPLC has been demonstrated, with average standard deviations of 4.6% for marigold flowers and 5.3% for CO2 extracts in one study. researchgate.net
HPLC has also been employed for the preparative purification of faradiol esters, enabling the isolation of gram quantities of individual compounds like faradiol 3-O-laurate, palmitate, and myristate with high purity (96-98%) when combined with other chromatographic methods. nih.govstorkapp.me
Research findings indicate that the concentration of faradiol esters can vary significantly within different parts of the Calendula officinalis plant. Using reversed-phase HPLC, faradiol-3-O-monoesters were quantified in various tissues, showing the highest amounts in ray florets, significantly lower amounts in disk florets and involucral bracts, and only traces in leaves, with none detected in receptacles. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique typically used for the analysis of volatile and semi-volatile compounds. While GC-MS is utilized in the analysis of Calendula officinalis extracts, it is primarily employed to identify and quantify the volatile components of the plant, which generally consist of compounds like sesquiterpenes and monoterpenes. researchgate.netmdpi.comresearchgate.net
Faradiol and its esters are triterpenoids with relatively high molecular weights and low volatility compared to typical essential oil components. Therefore, GC-MS is not the primary method for the direct analysis or quantification of intact faradiol or its esters in their non-derivatized form for volatile component analysis. While GC-MS has been mentioned in studies analyzing Calendula officinalis extracts, the identified main components in the volatile fraction are often compounds such as carvacrol, thymol, ethyl hexadecanoate, and viridiflorene, rather than faradiol esters. researchgate.net Some studies have used GC-MS in conjunction with other techniques like NMR for the analysis of triterpenoid esters, but the specific application of GC-MS for analyzing the volatile profile of faradiol or its esters is not extensively detailed in the provided search results. scispace.com
GC-MS is well-suited for analyzing the complex mixtures of volatile organic compounds (VOCs) found in plant extracts, and techniques like headspace solid-phase microextraction (HS-SPME) are often coupled with GC-MS for this purpose. mdpi.commdpi.compan.olsztyn.pl However, the focus of such analyses in the context of Calendula officinalis appears to be on the more volatile constituents of the essential oil or headspace, rather than the non-volatile triterpenoid esters like faradiol esters.
Supercritical Fluid Extraction (SFE) as an Advanced Extraction Method
Supercritical Fluid Extraction (SFE) has emerged as an advanced and environmentally conscious technique for the efficient extraction of non-polar compounds, including faradiol esters, from plant matrices like Calendula officinalis flowers. mdpi.comchromatographyonline.com SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), often with a co-solvent, to selectively extract compounds based on their solubility in the fluid. chromatographyonline.comnih.gov
Studies have demonstrated that SFE, particularly with the addition of an ethanolic co-solvent, is effective for extracting the main esterified triterpenes, such as faradiol myristate and faradiol palmitate. mdpi.com Optimization of SFE parameters, including pressure, temperature, and the percentage of co-solvent, is crucial for achieving selective and efficient extraction of faradiol esters. mdpi.comnih.gov For instance, a sequential two-step SFE process using different co-solvent compositions has been developed to selectively recover triterpenoid esters. nih.gov
SFE has been shown to be superior to conventional methods like ultrasonic-assisted extraction (UAE) with organic solvents for the extraction of non-polar compounds like faradiol esters. mdpi.com Optimized SFE methods have resulted in significant extraction yields and high recovery rates for total faradiol esters from crude plant material. nih.govbme.hu Preparative purification of faradiol esters using a combination of SFE and column chromatography has successfully yielded gram quantities of high-purity compounds. nih.govstorkapp.me
Table 1 summarizes typical SFE conditions reported for the extraction of faradiol esters.
| Parameter | Condition Range / Example | Source(s) |
| Pressure | 10-20 MPa, 50 MPa | mdpi.comnih.gov |
| Temperature | 40-80 °C, 50 °C | mdpi.comnih.gov |
| Co-solvent | Ethanol (B145695) (e.g., 15%) | mdpi.comnih.gov |
| Extraction Time | 3 hours, 60 minutes | nih.gov |
| Extraction Yield | Up to 5% (dried extract) | nih.gov |
| Recovery of Esters | Up to 85% | nih.gov |
Note: This table presents example conditions and ranges reported in the cited literature for SFE of faradiol esters.
Crystallography and Three-Dimensional Structure Determination
Crystallography, particularly X-ray crystallography, is a fundamental technique for determining the three-dimensional structure of molecules at the atomic level. This method involves obtaining a crystal of the compound and analyzing the diffraction pattern produced when X-rays pass through it. youtube.comamazon.com From the diffraction data, the electron density map can be calculated, allowing for the determination of the positions of atoms and thus the molecular structure. nih.gov
Techniques like single-crystal X-ray Diffraction (SCXRD) and MicroED (electron diffraction on microcrystals) are employed for crystal structure determination, offering insights into the absolute configuration and structural isomers of molecules. xtalpi.com However, the application of these specific techniques to obtain detailed crystallographic data and 3D structures of faradiol and its esters was not detailed in the search results. Further research may be required to find comprehensive crystallographic data for these compounds.
Biosynthesis and Metabolic Engineering of Faradiol
Precursors and Early Steps in Triterpenoid (B12794562) Biosynthesis
The biosynthesis of triterpenoids, including faradiol (B1211459), originates from the fundamental building blocks of isoprenoid metabolism. These five-carbon units are assembled through specific enzymatic pathways, leading to the formation of larger precursor molecules.
Isoprene (B109036) Unit Assembly and Squalene (B77637) Formation
Isoprenoids, the precursors to triterpenoids, are constructed from five-carbon isoprene units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are primarily supplied through two distinct metabolic routes: the mevalonic acid (MVA) pathway, located in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, found in plastids. frontiersin.orgontosight.aigenome.jpnih.govtandfonline.com Triterpenoids and sesquiterpenoids are biosynthesized via the MVA pathway. frontiersin.orgnih.gov
The initial steps of the MVA pathway involve the conversion of acetyl-CoA to mevalonate (B85504) through a multi-step process. tandfonline.comslideshare.net Mevalonate is then phosphorylated and decarboxylated to yield IPP. tandfonline.comslideshare.net IPP is subsequently isomerized to DMAPP by IPP isomerase. tandfonline.com
The condensation of these isoprene units leads to the formation of larger isoprenoid precursors. Two molecules of farnesyl diphosphate (FPP), a 15-carbon intermediate formed from the sequential head-to-tail condensation of IPP and DMAPP units, are reductively dimerized to form squalene, a 30-carbon acyclic triterpene. ontosight.aislideshare.netebi.ac.ukthieme-connect.commdpi.comwikipedia.org This crucial reaction is catalyzed by the enzyme squalene synthase (SQS). ontosight.aiebi.ac.ukthieme-connect.commdpi.com Squalene formation represents a committed step in the biosynthesis of triterpenoids and sterols. ebi.ac.ukthieme-connect.com
A simplified overview of the early steps in triterpenoid biosynthesis via the MVA pathway is shown in the table below:
| Step | Substrate(s) | Enzyme(s) | Product(s) | Pathway Location |
| Isoprene Unit Synthesis | Acetyl-CoA | Multiple enzymes | IPP, DMAPP | Cytosol (MVA) |
| FPP Formation | IPP, DMAPP | Prenyltransferases | Farnesyl diphosphate (FPP) | Cytosol |
| Squalene Formation | 2 x Farnesyl diphosphate | Squalene synthase (SQS) | Squalene | Cytosol |
Oxidosqualene Cyclase Activity in Faradiol Pathway
Following the formation of squalene, the next pivotal step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene (B107256). Squalene is first oxidized by squalene epoxidase to form 2,3-oxidosqualene. mdpi.comwikipedia.orgnih.gov This epoxide is then acted upon by oxidosqualene cyclases (OSCs), a diverse family of enzymes that catalyze the formation of various cyclic triterpene skeletons. frontiersin.orgontosight.ainih.govnih.govmdpi.comnih.govpnas.orgfrontiersin.orgoup.comfrontiersin.orgmdpi.com The specific OSC involved dictates the structure of the resulting triterpene scaffold, marking the first point of diversification in the pathway. frontiersin.orgontosight.ainih.govnih.govmdpi.com
In the context of faradiol biosynthesis, the relevant OSC is responsible for cyclizing 2,3-oxidosqualene to Ψ-taraxasterol. biorxiv.orguea.ac.uk Ψ-taraxasterol serves as a direct precursor for faradiol. biorxiv.org The cyclization catalyzed by OSCs is considered one of the most complex enzymatic reactions in triterpene metabolism, involving a series of carbocationic intermediates, cyclization, rearrangement, and deprotonation steps. nih.govnih.gov
Research has focused on identifying and characterizing the specific OSCs involved in the synthesis of different triterpene scaffolds. For instance, studies in Calendula officinalis (pot marigold), a source of faradiol, have aimed to characterize the OSC responsible for producing Ψ-taraxasterol as the primary product. biorxiv.org
Enzymatic Transformations in Faradiol Biosynthesis
Once the basic triterpene skeleton is formed by OSCs, it undergoes further enzymatic modifications to yield the diverse array of triterpenoids found in nature. These modifications include oxidation, hydroxylation, acylation, and glycosylation, catalyzed by various enzyme families. ontosight.ainih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netnih.gov
Identification and Characterization of Cytochrome P450 Enzymes (CYPs)
Cytochrome P450 monooxygenases (CYPs) play a crucial role in the functionalization of triterpene scaffolds through oxidation reactions, including hydroxylation. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgoup.com These enzymes introduce hydroxyl, carbonyl, carboxyl, and epoxy groups at specific positions on the triterpene skeleton, significantly contributing to structural diversity and biological activity. frontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.govfrontiersin.org
In the biosynthesis of faradiol, specific CYPs are responsible for hydroxylating the Ψ-taraxasterol scaffold. Research in Calendula officinalis has identified CYP716 family enzymes as candidates for the C16 hydroxylation of Ψ-taraxasterol, a key step in forming faradiol and arnidiol (B1583970). biorxiv.orguea.ac.uk Specifically, CoCYP716A392 and CoCYP716A393 have been implicated as Ψ-taraxasterol C16 hydroxylases in this plant. uea.ac.uk Functional characterization of CYPs, often through heterologous expression systems, is essential for confirming their enzymatic activity and substrate specificity. uea.ac.ukfrontiersin.orgoup.com
The CYP716 family is known to be involved in the structural diversification of triterpenoids in various plant species, catalyzing oxidations at different positions on the triterpene core. frontiersin.orgfrontiersin.orgoup.com
Role of Acyltransferases in Faradiol Ester Formation
Faradiol is often found in esterified forms, such as faradiol myristate and faradiol palmitate, particularly in plants like Calendula officinalis. biorxiv.orguea.ac.ukresearchgate.netresearchgate.net The formation of these esters is catalyzed by acyltransferases, enzymes that transfer a fatty acid moiety from an activated donor (e.g., acyl-CoA) to a hydroxyl group on the triterpene scaffold. researchgate.netnih.govnih.govresearchgate.netoup.com
Acyltransferases involved in triterpene ester formation belong to different families, including the BAHD acyltransferases and serine carboxypeptidase-like (SCPL) acyltransferases. nih.govresearchgate.netoup.com Studies in Calendula officinalis have identified specific acyltransferases, CoACT1 and CoACT2, as being responsible for the C3 fatty acid esterification of faradiol, leading to the formation of faradiol palmitate. uea.ac.uk Another acyltransferase, CoACT3, was shown to add fatty acids to the Ψ-taraxasterol scaffold. uea.ac.uk The activity and substrate specificity of these acyltransferases determine the nature of the fatty acid attached and the position of esterification on the triterpene. researchgate.netnih.gov
The formation of triterpene esters can influence their biological activities and physical properties. nih.govresearchgate.net
Mechanisms of Hydroxylation and Other Functionalization Reactions
The functionalization of triterpene skeletons involves a variety of enzymatic mechanisms. Hydroxylation, frequently catalyzed by CYPs, typically involves the insertion of a hydroxyl group into a C-H bond. researchgate.netmdpi.comnih.gov This reaction often requires molecular oxygen and reducing power, usually in the form of NADPH. ebi.ac.ukresearchgate.net CYPs utilize a heme cofactor to activate oxygen and facilitate the hydroxylation reaction, often proceeding through a complex catalytic cycle involving radical intermediates. researchgate.netmdpi.comrsc.org
Other functionalization reactions in triterpenoid biosynthesis include oxidation to ketones or carboxylic acids, desaturation, and the formation of epoxy groups, all of which can be mediated by CYPs or other oxidoreductases. frontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.gov Glycosylation, catalyzed by glycosyltransferases, involves the attachment of sugar moieties to hydroxyl groups, increasing the water solubility and altering the biological activity of the triterpenoid. frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net Acylation, as discussed, involves the transfer of acyl groups by acyltransferases. researchgate.netnih.govnih.govresearchgate.netoup.com
These enzymatic transformations, acting in a coordinated manner, contribute to the vast structural diversity observed among triterpenoids and their derivatives.
Genetic Basis of Faradiol Production
The biosynthesis of Faradiol in plants, notably in Calendula officinalis (pot marigold), is a complex process involving several enzymatic steps. Faradiol is known to be derived from a Ψ-taraxasterol triterpene scaffold. biorxiv.org The genetic underpinnings of this pathway involve specific genes encoding key enzymes that catalyze the conversion of precursors into Faradiol and its esterified forms.
Gene Discovery and Functional Genomics Approaches
The identification of genes involved in the Faradiol biosynthetic pathway has been a key area of research. Gene discovery efforts have included sequencing the nuclear genome of Calendula officinalis. biorxiv.org By comparing these sequences to known enzymes involved in related triterpene biosynthesis in other species within the Cichorioideae subfamily, such as Russian and Korean dandelions and lettuce, candidate genes encoding enzymes like taraxasterol/Ψ-taraxasterol synthase (TXSS) have been identified. biorxiv.org
Functional genomics approaches, which aim to understand the relationship between genetic information and its functional output, have been instrumental in characterizing these candidate genes. azolifesciences.comtechnologynetworks.comnih.gov Techniques such as functional characterization of identified enzymes are employed to confirm their specific roles in the pathway. biorxiv.orgresearchgate.net The advent of powerful tools like CRISPR/Cas technology has further revolutionized functional genomics, enabling targeted manipulation of genes to study their impact on Faradiol production. azolifesciences.comtechnologynetworks.comfrontiersin.org
Key genes identified in Calendula officinalis for the production of Faradiol and its fatty acid esters (FAEs) include CoTXSS (encoding Ψ-taraxasterol synthase), CoCYP716A392 and CoCYP716A393 (encoding cytochrome P450 enzymes), and CoACT1 and CoACT2 (encoding acyltransferases). biorxiv.orgresearchgate.net CoTXSS is an oxidosqualene synthase that catalyzes the initial cyclization step from 2,3-oxidosqualene to the triterpene scaffold. biorxiv.orgresearchgate.net The cytochrome P450 enzymes, CoCYP716A392 and CoCYP716A393, are involved in subsequent modifications, likely the hydroxylation at the C16 position of the triterpene scaffold to form Faradiol. biorxiv.orgresearchgate.net Acyltransferases, encoded by CoACT1 and CoACT2, are responsible for attaching fatty acids to Faradiol, forming the various Faradiol esters. biorxiv.orgresearchgate.net It has been noted that these genes are not clustered together in the pot marigold genome. biorxiv.orgresearchgate.net
Transcriptomic and Proteomic Analysis of Biosynthetic Pathways
Transcriptomic analysis has been employed to investigate the expression profiles of the identified Faradiol biosynthetic genes in Calendula officinalis. biorxiv.orgresearchgate.netmdpi.comfrontiersin.org Studies have examined gene expression in different tissues and at various developmental stages of the flower. biorxiv.orgresearchgate.net For instance, the expression of CoTXSS, CoACT1, and CoACT2 was found to be highest in young flower buds, with reduced expression later in development, while CoCYP716A392 showed limited expression at later stages. biorxiv.org This asynchronous expression pattern of pathway genes can influence the accumulation of Faradiol and its esters throughout flower development.
Transcriptomics plays a vital role in identifying key genes within metabolic pathways by revealing their activity levels under different conditions. mdpi.comfrontiersin.org While specific detailed proteomic data for Faradiol biosynthesis in Calendula officinalis were not extensively highlighted in the provided information, proteomic analysis is a related functional genomics approach that studies the proteins encoded by the genome and their involvement in biological processes, including metabolic pathways. azolifesciences.comtechnologynetworks.com
Metabolic Engineering for Enhanced Faradiol Production
Metabolic engineering offers strategies to optimize biological systems for the increased and more efficient production of desired compounds like Faradiol. frontiersin.orgfrontiersin.org This involves modifying or reconstructing biosynthetic pathways in suitable host organisms.
Reconstruction of Biosynthetic Pathways in Heterologous Hosts (e.g., Nicotiana benthamiana)
Reconstructing plant metabolic pathways in heterologous hosts provides a promising route for sustainable production of valuable natural products. biorxiv.orgresearchgate.netcam.ac.uk Nicotiana benthamiana has emerged as a widely used experimental platform for the functional characterization of plant enzymes and the reconstruction of complex metabolic pathways due to its amenability to transient gene expression via agroinfiltration. biorxiv.orgcam.ac.uk
The complete biosynthetic pathway for Faradiol and its esters from Calendula officinalis has been successfully reconstructed in Nicotiana benthamiana. biorxiv.orgresearchgate.net This was achieved by co-infiltrating Agrobacterium tumefaciens strains carrying the identified pathway genes (CoTXSS, CoCYP716A392, CoCYP716A393, CoACT1, and CoACT2) into N. benthamiana leaves. biorxiv.org To enhance the efficiency of the pathway, genes encoding a truncated version of HMGR (tHMGR), an enzyme in the mevalonate pathway providing precursors, and P19, a viral suppressor of gene silencing, were also included in the co-infiltration. biorxiv.org
Analysis of extracts from the infiltrated N. benthamiana leaves using techniques like GC-MS confirmed the production of the triterpene scaffolds. biorxiv.org While Calendula officinalis produces a mixture of Faradiol esters (myristate, palmitate, stearate), the reconstruction of the pathway in N. benthamiana primarily resulted in the accumulation of faradiol palmitate. biorxiv.orgresearchgate.net This suggests that the availability of specific fatty acids in the heterologous host can influence the final ester profile. biorxiv.orgresearchgate.net
Strategies for Increased Yield and Purity of Faradiol and its Esters
Increasing the yield and purity of Faradiol and its esters is a critical aspect of metabolic engineering and downstream processing. Efficient extraction methods play a significant role. Supercritical fluid extraction (SFE) has been demonstrated as an effective method for the preparative purification of major anti-inflammatory triterpenoid esters, including faradiol laurate, palmitate, and myristate, from Calendula officinalis flower heads. nih.govnih.govresearchgate.net This method can achieve high purity levels, ranging from 96% to 98% for individual compounds. nih.gov
Optimization of SFE parameters such as temperature, pressure, and the percentage of co-solvents like ethanol (B145695) can significantly impact the extraction yield of Faradiol esters. nih.govresearchgate.net For example, increasing the temperature to 80°C with 15% ethanol as a modifier enhanced the yield of Faradiol esters during SFE. nih.gov Studies have shown that using SFE at 50 MPa and 50°C for 3 hours can result in a substantial recovery of total Faradiol esters from the crude herb. nih.govresearchgate.net
Beyond extraction, strategies from metabolic engineering of other natural product pathways, particularly those utilizing the mevalonate pathway for triterpene precursors, could be adapted to enhance Faradiol production. uea.ac.ukgenome.jp For instance, approaches like the translational fusion of enzymes, such as farnesyl diphosphate synthase (FPPS) and HMGR, have been shown to increase the yields of sesquiterpenes and could potentially be applied to the Faradiol pathway. uea.ac.uk Modulating hormonal pathways within the plant host, a strategy explored in other contexts to uncouple growth-defense trade-offs and enhance metabolite production, might also hold potential for increasing Faradiol accumulation. frontiersin.org
Gene Silencing and Editing Technologies for Pathway Modulation
Gene silencing and editing technologies provide powerful tools for modulating metabolic pathways to improve the production of target compounds. Gene silencing, such as through RNA interference (RNAi), allows for the targeted reduction in the expression of specific genes. ijbs.comwikipedia.org This can be used to downregulate competing pathways that draw away precursors or to reduce the expression of enzymes that catalyze unwanted side reactions. RNAi involves the use of double-stranded RNA to trigger the degradation of complementary messenger RNA, thereby preventing protein synthesis. wikipedia.org A method for gene silencing has been developed in pot marigold, providing a tool for further pathway characterization and modulation. uea.ac.uk
Gene editing technologies, particularly the CRISPR/Cas system, enable precise modifications to the plant genome. frontiersin.orgfrontiersin.orgnih.gov CRISPR/Cas can be used to create targeted gene knock-outs, introduce specific mutations to alter enzyme activity or regulation, or insert new genetic material. frontiersin.orgnih.gov While much of the research on gene editing in plants has focused on traits like disease resistance by manipulating susceptibility genes, the same principles can be applied to metabolic engineering. frontiersin.org By precisely editing genes within the Faradiol biosynthetic pathway or related pathways, it may be possible to enhance flux towards Faradiol production, eliminate bottlenecks, or alter the profile of esterified products. The ability to perform precise genome editing is continually being refined. nih.govnews-medical.net
Antioxidant Properties
Cellular Antioxidant Defense Mechanisms
Studies on Calendula officinalis extract, a source rich in triterpenoids including faradiol, have indicated significant antioxidant properties both in vitro and in vivo. Research suggests that this extract can influence cellular antioxidant defense mechanisms. Specifically, oral administration of Calendula officinalis extract to mice has been shown to significantly increase catalase activity and elevate intracellular glutathione (B108866) levels in blood and liver. tandfonline.com Furthermore, the extract was found to inhibit superoxide (B77818) generation in macrophages and increase glutathione reductase activity. tandfonline.com These findings suggest that components within the extract, such as faradiol, contribute to bolstering the cellular defense system against oxidative stress by enhancing the activity of key antioxidant enzymes and increasing the levels of important non-enzymatic antioxidants like glutathione. tandfonline.comapokati.com
Cellular Proliferation and Differentiation Modulation
Faradiol and its ester derivatives have been investigated for their effects on cellular processes crucial for tissue repair and regeneration.
Stimulation of Fibroblast Proliferation and Migration (in vitro)
In vitro studies utilizing scratch assays with 3T3-mouse fibroblasts have demonstrated that faradiol myristate and faradiol palmitate can influence fibroblast behavior, which is critical for wound healing. These triterpene esters have been shown to stimulate both the proliferation and migration of fibroblasts. researchgate.netresearchgate.netnih.gov At a concentration of 50 µg/ml, faradiol myristate and palmitate exhibited comparable stimulation rates in the scratch assay. researchgate.netnih.gov Further investigation, including the use of the antimitotic agent mitomycin C, indicated that the observed increase in cell numbers in the scratched area was primarily due to the stimulation of migration rather than proliferation. researchgate.netnih.gov These results suggest that faradiol esters contribute to the wound healing effects observed with Calendula extracts by promoting the movement and division of fibroblasts. researchgate.net
In vitro Effects of Faradiol Esters on Fibroblast Activity
| Compound | Concentration (µg/ml) | Effect on Cell Numbers in Wounded Area (% of control) | Primary Mechanism Suggested by Mitomycin C Studies | Source |
| Faradiol myristate | 10 | 47.48% ± 2.66 | Stimulation of migration | researchgate.netresearchgate.net |
| Faradiol myristate | 50 | 67.54% ± 2.07 | Stimulation of migration | researchgate.netresearchgate.net |
| Faradiol palmitate | 10 | Comparable to Faradiol myristate at 10 µg/ml | Stimulation of migration | researchgate.netresearchgate.net |
| Faradiol palmitate | 50 | Comparable to Faradiol myristate at 50 µg/ml | Stimulation of migration | researchgate.netresearchgate.net |
Note: Data on percentage of cell numbers in the wounded area are specifically reported for 12 hours of incubation in the scratch assay. researchgate.netresearchgate.net
Effects on Cellular Regeneration Processes
Triterpenoids, including faradiol esters, are considered to play a role in stimulating cellular regeneration processes. apokati.com Specifically, these compounds are believed to contribute to the wound healing and tissue repair properties of Calendula officinalis extracts by stimulating processes such as collagen synthesis and cell regeneration, which can help to expedite the healing process. apokati.comscielo.brscispace.com Calendula officinalis flower extract has been reported to stimulate skin cell regeneration and improve skin elasticity. scispace.com While the extract's positive effects on wound healing, including enhanced fibroblast and keratinocyte proliferation and migration, are documented, these regenerative effects are attributed in part to the presence of bioactive compounds like triterpenoids such as faradiol esters. scielo.br
Anticancer Potential (Cell Line Studies)
Pre-clinical investigations have begun to explore the potential anticancer activities of faradiol and its derivatives through studies conducted on various cancer cell lines.
Inhibition of Cancer Cell Growth and Induction of Apoptosis in Various Cell Lines
Research into the biological activities of triterpenoids, including Faradiol α-epoxide, has indicated potential anticancer properties. Studies involving these compounds have shown promise in inhibiting the growth of various cancer cell lines and inducing apoptosis, a programmed cell death mechanism. ontosight.ai Furthermore, aqueous laser-activated extract of Calendula officinalis flowers, which contains triterpenoids like faradiol, has demonstrated potent in vitro inhibitory effects on the proliferation of a wide range of human and murine tumor cell lines. This inhibition ranged from 70% to 100%, with an observed IC50 concentration of 60 µg/mL for the extract. Mechanistic studies on the effects of this extract revealed that the inhibition of cancer cell growth was associated with the induction of cell cycle arrest in the G0/G1 phase and the activation of caspase-3, a key执行者 enzyme in the apoptotic pathway. While these findings highlight the potential of Calendula extract components, including faradiol, to exert cytotoxic effects on cancer cells and induce apoptosis, specific dose-response data for isolated faradiol on various cancer cell lines are not extensively detailed in the provided search results.
Targeting of Specific Oncogenic Pathways (e.g., as a lead compound)
Natural compounds, such as triterpenoids, are increasingly being investigated for their potential as lead compounds in the development of new cancer therapies due to their ability to modulate various cellular signaling pathways involved in cancer progression and induce apoptosis. nih.govnih.govresearchgate.net Faradiol α-epoxide and structurally related triterpenoids are being explored in this context as potential candidates for novel therapeutic agents, partly owing to their observed biological activities, including their potential anticancer effects. ontosight.ai Molecular docking studies have provided insights into potential mechanisms of action for faradiol derivatives. For instance, Faradiol-3 Myristate has shown significant binding scores with cyclooxygenase-2 (COX-2) subunits, comparable to that of Diclofenac, suggesting a potential interaction with inflammatory pathways that are often implicated in cancer development and progression. ijrap.net Additionally, faradiol and its esters are recognized as significant anti-inflammatory components in Calendula extract, and ongoing research is investigating their mechanisms, such as the modulation of interleukin-6 (IL-6) release, which is a cytokine involved in inflammatory responses and various cellular processes relevant to cancer. biorxiv.orguea.ac.uk These pre-clinical investigations suggest that faradiol and its derivatives may exert their effects, in part, by interacting with specific molecular targets and pathways relevant to inflammation and potentially cancer.
Antimicrobial Activities
Pre-clinical research has indicated that faradiol and extracts containing it possess antimicrobial properties against various microorganisms, including bacteria and fungi.
Antibacterial and Antifungal Effects (in vitro)
In vitro studies have demonstrated the antibacterial and antifungal effects of extracts containing faradiol. Methanol extracts and a 10% decoction of C. officinalis flowers showed marked inhibition against a range of anaerobic and facultative aerobic periodontal bacteria, including Porphyromonas gingivalis, Prevotella spp., Fusobacterium nucleatum, Capnocytophaga gingivalis, Veillonella parvula, Eikenella corrodens, Peptostreptococcus micros, and Actinomyces odontolyticus, with Minimum Inhibitory Concentrations (MIC) of ≥2048 mg/L. The essential oil of the flowers has also shown good potential antifungal activity against various Candida strains (Candida albicans, Candida dubliniensis, Candida parapsilosis, Candida glabrata, Candida krusei, Candida tropicalis, Candida guilliermondii) and Rhodotorula spp. at a concentration of 15 μl/disc.
Further in vitro studies have supported the antibacterial activity of C. officinalis extracts against a range of human pathogenic bacteria. nih.gov Aqueous extracts have shown antibacterial potential against Clostridium perfringens, Staphylococcus aureus, Pseudomonas aeruginosa, and Listeria monocytogenes, with MIC values of 3.75%. nih.gov The lowest Minimum Bactericidal Concentration (MBC) (1.87%) was observed for Listeria monocytogenes, Clostridium perfingens, and Staphylococcus aureus. nih.gov Studies using the disc diffusion method at a concentration of 10 mg/mL revealed strong antibacterial activity against Bacillus subtilis, Klebsiella pneumonia, Staphylococcus aureus, and Enterococcus faecalis, indicated by significant inhibition zones. nih.gov While C. officinalis extracts showed antimicrobial efficacy against most tested oral pathogens, their efficacy was not always comparable to that of chlorhexidine (B1668724) digluconate 0.2%. researchgate.net
The antimicrobial activity of C. officinalis extracts is thought to be attributed to the presence of various phytochemicals, including terpene alcohols and terpene lactones. nih.gov
Antiviral Activity (e.g., against non-pathogenic viruses)
Pre-clinical investigations have also explored the antiviral potential of C. officinalis extracts, which contain faradiol. A tincture derived from the flowers has been shown to suppress the replication of herpes simplex, influenza A2, and influenza APR-8 viruses in vitro. ijsar.inijsr.netwhitesscience.com Additionally, Calendula officinalis has demonstrated an immunomodulatory effect against three non-pathogenic viruses for humans. medizzine.com While some studies suggest potential activity against viruses, research into the specific antiviral activity of isolated faradiol, particularly against non-pathogenic viruses, is less extensively documented in the provided search results compared to the activity of whole plant extracts.
Other Pre-clinical Pharmacological Investigations
Beyond antimicrobial effects, faradiol and extracts containing it have been investigated for other pharmacological activities in pre-clinical settings, primarily using animal models.
Hepatoprotective Effects (animal models)
Studies in animal models have indicated the hepatoprotective effects of C. officinalis extracts. In albino male Wistar rats with CCl4-induced liver intoxication, administration of a hydroalcohol extract of the flowers at a dose of 10 mL/kg resulted in a 28.5% reduction of hepatocytolysis, evidenced by a decrease in glutamo-oxalate-transaminase (GOT) and glutamo-pyruvate-transaminase (GPT) levels. Histoenzymology also revealed a reduction of steatosis of lactate (B86563) dehydrogenase (LDH). ijsar.in Pathomorphological studies have further confirmed the hepatoprotective effect of dry C. officinalis extract in experimental toxic hepatitis in rats, showing a beneficial effect on the course of the condition, reduced intensity of free radical oxidation, limited inflammatory reaction, reduced severity of liver damage manifestations (cytolysis, cholestasis), and corrected energy processes in hepatocytes. researchgate.net The hepatoprotective activity is potentially linked to the presence of phenolic compounds in the extract. idosi.org
Spasmolytic and Spasmogenic Effects (animal models)
Research in animal models has revealed a dual effect of C. officinalis extracts on smooth muscle activity, exhibiting both spasmolytic and spasmogenic properties. An aqueous ethanol extract of the flowers, when tested on rabbit jejunum, caused a dose-dependent relaxation of spontaneous and K+-induced contractions at concentrations ranging from 0.03 to 3.0 mg/mL. ijsar.in Further fractionation with dichloromethane (B109758) showed inhibition of spontaneous contractions at a tenfold more potent dose range (0.01 to 0.3 mg/mL) compared to the crude extract. ijsar.in This spasmolytic activity was found to be due to calcium channel blockade (CCB). ijsar.in Conversely, the aqueous fraction of the parent extract exhibited spasmogenic activity at a dose range of 1 - 10 mg/mL. ijsar.in This suggests the presence of distinct components within the extract responsible for these opposing effects.
Anti-diabetic and Anti-hyperlipidemic Properties (animal models)
Pre-clinical studies in animal models have explored the potential anti-diabetic and anti-hyperlipidemic properties of C. officinalis extracts. A hydroalcoholic extract of Calendula officinalis at doses of 25 and 50 mg/kg body weight showed anti-diabetic and anti-hyperlipidemic effects in alloxan-induced diabetic rats. whitesscience.comirrespub.com This treatment significantly lowered blood glucose, urine sugar, and serum lipid levels in these rats. whitesscience.comirrespub.com The extract also increased total hemoglobin levels and demonstrated effects comparable to insulin (B600854) in lowering blood sugar levels. irrespub.com While these studies point to the potential of C. officinalis extracts in managing diabetes and hyperlipidemia, the specific contribution of isolated faradiol to these effects requires further investigation.
Table 1: Summary of Pre-clinical Biological Activities of Faradiol and Calendula officinalis Extracts
| Biological Activity | Model/Methodology | Key Findings | Source(s) |
| Antibacterial | In vitro (various bacterial strains) | Inhibition of periodontal bacteria; activity against S. aureus, E. coli, K. pneumoniae, etc. | , ijsr.net, nih.gov, researchgate.net |
| Antifungal | In vitro (various Candida strains, Neurospora crassa) | Inhibition of Candida spp. and N. crassa. | , ijsr.net |
| Antiviral | In vitro (herpes simplex, influenza A2, influenza APR-8) | Suppression of viral replication. | ijsar.in, ijsr.net, whitesscience.com |
| Hepatoprotective | Animal models (CCl4-induced hepatotoxicity in rats) | Reduction of hepatocytolysis, decreased GOT and GPT, reduced steatosis of LDH, beneficial effect on toxic hepatitis. | , ijsar.in, researchgate.net, idosi.org |
| Spasmolytic and Spasmogenic | Animal models (rabbit jejunum) | Dose-dependent relaxation (spasmolytic) via calcium channel blockade; spasmogenic effect observed with aqueous fraction. | ijsar.in, whitesscience.com |
| Anti-diabetic & Anti-hyperlipidemic | Animal models (alloxan-induced diabetic rats) | Significant lowering of blood glucose, urine sugar, and serum lipid levels; increased total hemoglobin. | whitesscience.com, irrespub.com |
Faradiol is a triterpene alcohol found in various plants, notably Calendula officinalis (marigold) nih.govnih.gov. It is often present as esters, such as faradiol myristate and faradiol palmitate nih.govnih.govuni.lu. Research has explored the biological activities of Faradiol and its esters, including investigations into their gastroprotective effects in pre-clinical animal models.
Biological Activities and Mechanistic Studies of Faradiol Pre Clinical Investigations
Gastrointestinal System
Studies utilizing animal models have investigated the potential of Faradiol (B1211459), often in the context of Calendula officinalis extracts, to protect against gastric damage and promote ulcer healing. Traditional uses of marigold preparations have included the treatment of gastrointestinal ailments like gastritis and ulcers nih.govunitn.it.
Experimental studies in laboratory animals have identified properties in Calendula officinalis that may contribute to gastroprotective effects, including potential to accelerate the healing of gastric ulcers medizzine.com. While some research focuses on the activity of whole extracts, specific compounds within these extracts, including triterpene esters like faradiol-3-myristate and its aglycone, have shown inhibitory effects on pathways relevant to gastric inflammation, such as the NF-κB driven transcription in human gastric epithelial cells in vitro nih.govunitn.it.
Animal models of gastric ulcers induced by agents like ethanol (B145695) and indomethacin (B1671933) have been used to evaluate the gastroprotective potential of plant extracts containing triterpenoids redalyc.orgoamjms.euvideleaf.comoamjms.eunih.gov. These models aim to replicate conditions that lead to gastric mucosal damage. Studies have shown that certain plant extracts rich in compounds like flavonoids, terpenes, and alkaloids can exhibit antiulcer activity in these models oamjms.euvideleaf.comnih.gov. The mechanisms proposed for such effects include antioxidant activity, cytoprotection, reduction of gastric acid secretion, anti-inflammatory effects, and the stimulation of angiogenesis nih.gov.
While direct studies focusing solely on isolated Faradiol's gastroprotective effects in animal models are less prevalent in the immediate search results compared to studies on whole extracts, the presence of Faradiol and its esters as key anti-inflammatory components in Calendula officinalis extracts with demonstrated gastroprotective activity in animal models suggests a contributing role nih.govunitn.itmedizzine.comresearchgate.net. The anti-inflammatory properties of Faradiol and its esters, particularly their ability to modulate inflammatory pathways, are considered relevant to their potential gastroprotective effects, as inflammation plays a significant role in the development and persistence of gastric ulcers nih.govresearchgate.net.
Further detailed research findings on the gastroprotective effects of Faradiol in specific animal models, including data on ulcer index reduction or changes in gastric parameters, are often presented within the context of studies evaluating complex plant extracts. These studies typically compare the effects of the extract or isolated compounds to control groups and sometimes to standard anti-ulcer medications in animal models redalyc.orgoamjms.euvideleaf.com.
Data from studies on plant extracts containing Faradiol in animal models of gastric ulcers:
| Animal Model | Induction Agent | Key Findings (Extract containing Faradiol) | Reference |
| Rat Gastric Ulcer | Ethanol | Significant reduction in ulcer number, score, and index. | oamjms.euoamjms.eu |
| Rat Gastric Ulcer | Acetosal | Reduced number and score of ulcers, improved epithelial cells, increased pH. | oamjms.euoamjms.eu |
| Mouse Ear Inflammation | Various | Reduction in oedema (related to anti-inflammatory activity). | researchgate.net |
| Rat Paw Oedema | Various | Reduced inflammation (related to anti-inflammatory activity). | researchgate.net |
These findings from studies on extracts containing Faradiol highlight the potential for compounds like Faradiol to contribute to gastroprotective effects in vivo through mechanisms that include reducing inflammation and protecting the gastric mucosa.
Future Directions and Research Perspectives on Faradiol
Deeper Elucidation of Mechanistic Pathways
A crucial future direction for faradiol (B1211459) research is to precisely map its molecular interactions and the subsequent cellular signaling events.
Identification of Specific Molecular Targets and Receptor Interactions
The exact proteins and receptors that faradiol directly binds to are still largely under investigation. While its anti-inflammatory effects are well-known, the specific molecular targets responsible for these actions require further characterization. Molecular docking studies have suggested that faradiol and its esters, such as faradiol-3-myristate and faradiol-3-palmitate, may interact with the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. ijrap.net Specifically, interactions with amino acid residues like TYR-385 within the enzyme's active site are thought to be responsible for its inhibitory effects. ijrap.net
Future research will likely utilize advanced techniques to identify and validate these and other potential binding partners. Methods such as affinity chromatography, surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) will be instrumental in confirming these interactions and discovering new ones. A comprehensive understanding of these molecular targets is essential for a complete picture of faradiol's pharmacological profile.
Investigating Intracellular Signaling Cascades Affected by Faradiol
Faradiol is known to influence several key intracellular signaling cascades, which are complex chains of biochemical events that regulate cellular responses. fiveable.me A significant area of ongoing research is its impact on inflammatory pathways. Studies suggest that faradiol may inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). nih.govmdpi.com One proposed mechanism for this is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation. biorxiv.org
Recent investigations have also revealed an unexpected mechanism involving the inhibition of STAT3 phosphorylation, which is another important pathway in cytokine signaling. biorxiv.org Future studies will aim to further dissect these pathways, identifying the specific upstream and downstream components affected by faradiol. This will provide a more detailed understanding of how it modulates the cellular response to inflammatory stimuli.
Discovery of Novel Faradiol Derivatives and Bioactive Analogues
The chemical structure of faradiol offers a versatile scaffold for modifications aimed at enhancing its therapeutic properties.
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the faradiol molecule contribute to its biological effects. nih.gov By systematically creating and testing derivatives, researchers can identify key functional groups and structural features necessary for its activity. nih.govsciforum.net For instance, research has shown that the unesterified form of faradiol is more active in some anti-inflammatory models than its naturally occurring esterified forms. scispace.com
Selective chemical manipulations of different rings of the faradiol structure have led to the creation of new derivatives with improved anti-inflammatory potencies. nih.gov These studies provide valuable insights for designing new analogues with optimized bioactivity.
Cheminformatics and Computational Approaches for Drug Design
Computational tools are increasingly being used to accelerate drug discovery and design. wiley.comresearchgate.net Cheminformatics and molecular modeling can be applied to faradiol to predict the biological activities of new derivatives and to understand their interactions with target proteins. researchgate.net Molecular docking simulations, for example, have been used to predict the binding of faradiol to the main protease of SARS-CoV-2, suggesting its potential as an antiviral agent. frontiersin.org
These computational approaches, including the development of Quantitative Structure-Activity Relationship (QSAR) models, can help to prioritize which derivatives to synthesize and test, saving time and resources in the drug development process. researchgate.netdissertation.com
Advances in Sustainable Production and Accessibility
Ensuring a stable and sustainable supply of faradiol is critical for its continued research and potential therapeutic applications.
Currently, faradiol is primarily extracted from plants of the Asteraceae family, such as Calendula officinalis. sciforum.net However, reliance on plant sources can be inefficient and environmentally burdensome. undp.org Therefore, there is a growing interest in developing alternative, sustainable production methods. researchgate.netuml.edu
Biotechnological approaches, such as reconstructing the faradiol biosynthetic pathway in a heterologous plant chassis like Nicotiana benthamiana, offer a promising platform for scalable and sustainable production. biorxiv.orguea.ac.ukuea.ac.uk This involves identifying and characterizing the enzymes responsible for faradiol synthesis in its native plant and then expressing them in a host organism that can be easily cultivated. uea.ac.ukuea.ac.uk These advancements will not only improve the accessibility of faradiol for research but also pave the way for its potential large-scale production for pharmaceutical use. uea.ac.uk
Scaling Up Biosynthetic Production in Engineered Systems
The chemical complexity of faradiol makes its complete chemical synthesis challenging and economically unviable. uea.ac.uk Therefore, heterologous biosynthesis in engineered microorganisms or plants presents a promising and sustainable alternative to extraction from natural sources. biorxiv.org The elucidation of the faradiol biosynthetic pathway from its precursor, 2,3-oxidosqualene (B107256), is the foundational step for this endeavor. biorxiv.orgnih.gov
Research has successfully identified the key enzymes from Calendula officinalis involved in this pathway: an oxidosqualene synthase (OSC), two cytochrome P450 enzymes (P450s), and acyltransferases (ACTs) that produce the final fatty acid esters. biorxiv.orgresearchgate.net This knowledge enables the reconstruction of the entire pathway in a heterologous host. biorxiv.org Nicotiana benthamiana has been successfully used as a photosynthetic production chassis to transiently express the pathway genes and produce faradiol. uea.ac.ukbiorxiv.org
Strategies to scale up production in engineered systems like yeast (Saccharomyces cerevisiae) or other plant hosts focus on several key areas:
Increasing Precursor Supply: The entire biosynthetic pathway relies on the availability of the precursor 2,3-oxidosqualene, which is synthesized via the mevalonate (B85504) (MVA) pathway. nih.govbiorxiv.org A primary strategy is to enhance the metabolic flux towards this precursor by upregulating the expression of all enzymes in the MVA pathway. biorxiv.org
Overcoming Rate-Limiting Steps: Squalene (B77637) epoxidase, the enzyme that converts squalene to 2,3-oxidosqualene, is considered a rate-limiting step. nih.govbiorxiv.org Overexpression of the gene encoding this enzyme (e.g., ERG1 in yeast) can significantly increase the yield of downstream triterpenoids. biorxiv.org
Enzyme Engineering and Discovery: The efficiency of the biosynthetic pathway can be improved by discovering new, more effective enzymes or by enhancing existing ones through protein engineering. biorxiv.org High-throughput sequencing and synthetic biology tools are being applied to identify novel OSCs, P450s, and UGTs with superior catalytic activity or substrate specificity. biorxiv.org
These metabolic engineering efforts aim to create robust microbial or plant "cell factories" capable of producing large, consistent quantities of faradiol, facilitating further pharmacological research and development. biorxiv.org
Optimizing Cultivation and Extraction from Natural Sources
While biosynthetic production holds future promise, optimizing yields from the primary natural source, Calendula officinalis (pot marigold), remains a critical area of research. Faradiol is predominantly found as fatty acid esters in the flower heads, particularly the ray florets. biorxiv.orgresearchgate.net
Cultivation Strategies: The concentration of faradiol esters can vary significantly among different cultivars of C. officinalis. researchgate.net Agronomic research can identify and propagate high-yielding varieties. Furthermore, the application of elicitors—substances that trigger defense responses in plants—can enhance the production of secondary metabolites. For instance, treatment with chitosan (B1678972) has been shown to increase the concentration of neutral triterpenoids in C. officinalis inflorescences. nih.gov
Advanced Extraction Techniques: Conventional solvent extraction methods are being refined, with studies showing that less polar solvents like dichloromethane (B109758) are more efficient at dissolving the active faradiol esters compared to more polar solvents like ethanol (B145695). walshmedicalmedia.com
Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) has emerged as a superior green technology for obtaining high-purity faradiol ester extracts. researchgate.netnih.govnih.gov The efficiency of SFE is highly dependent on process parameters, which have been a subject of intense optimization.
| Parameter | Optimal Condition/Finding | Source |
|---|---|---|
| Pressure | High pressures (300 to 700 bar) significantly increase extraction yield. | google.comnih.gov |
| Temperature | Optimal temperatures range from 50°C to 70°C. | google.comnih.gov |
| Co-solvent (Modifier) | Adding a small amount of ethanol (e.g., 0.5%) at high pressure (e.g., 689 bar) achieves exhaustive extraction and high concentrations. | nih.gov |
| Extraction Time | At optimal conditions, approximately 90% of the yield can be obtained within 30 minutes. | nih.gov |
| Sequential Extraction | Stepwise reduction in pressure allows for the collection of different fractions, separating waxes from the desired triterpenoid (B12794562) esters. | google.com |
These optimized cultivation and extraction protocols are essential for producing standardized, high-quality Calendula extracts for both research and commercial applications. researchgate.net
Integration of Omics Technologies
The integration of "omics" technologies—metabolomics, proteomics, and transcriptomics—has revolutionized the study of plant natural products like faradiol. uea.ac.uk This systems-biology approach provides a holistic view from the gene to the final metabolite, accelerating the discovery and characterization of biosynthetic pathways. nih.gov
Metabolomics Profiling for Comprehensive Understanding
Metabolomics, which involves the comprehensive analysis of metabolites in a biological sample, is a cornerstone for understanding faradiol production and distribution. nih.gov Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can precisely identify and quantify faradiol and its various esterified forms. biorxiv.org
Metabolic profiling of C. officinalis has yielded critical insights:
Tissue-Specific Accumulation: Faradiol fatty acid esters (TFAEs) are found almost exclusively in the floral tissues. They are absent in the leaves and roots. biorxiv.org
Intra-Flower Distribution: The concentration of TFAEs is approximately eightfold higher in the ray florets ("petals") than in the central disc florets. biorxiv.org
Identification of Major Esters: Faradiol myristate and faradiol palmitate are consistently identified as the most abundant TFAEs in the flowers. biorxiv.org
| Compound | Tissue Location | Relative Abundance | Source |
|---|---|---|---|
| Faradiol Myristate | Ray Florets | High (e.g., ~13.18 mg/g dry weight) | biorxiv.org |
| Faradiol Palmitate | Ray Florets | High (e.g., ~12.46 mg/g dry weight) | biorxiv.org |
| Other Faradiol Esters | Ray Florets | Lower | biorxiv.orgresearchgate.net |
| Faradiol Esters (Total) | Disc Florets | Low | biorxiv.org |
| Faradiol Esters (Total) | Leaves & Roots | Not detected | biorxiv.org |
This detailed chemical mapping is essential for selecting the right plant material for extraction and for providing the chemical data needed to correlate with gene expression studies. uea.ac.ukuea.ac.uk
Translational Research Potential (Pre-clinical Focus)
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. For faradiol, this involves leveraging the detailed understanding of its anti-inflammatory properties to explore its potential as a starting point for new pharmaceuticals.
Exploring Faradiol as a Lead Compound for Pharmaceutical Development
In drug discovery, a lead compound is a molecule that displays promising biological activity and serves as a structural template for the design and synthesis of new drugs with improved potency, selectivity, and pharmacokinetic properties. wikipedia.orglibretexts.org Faradiol and its naturally occurring esters are considered strong lead compounds due to their well-documented anti-inflammatory effects. nih.govcymitquimica.comthieme-connect.de
Pre-clinical research, primarily using in vitro cell models and in vivo animal models, has begun to delineate the therapeutic potential of faradiol.
| Finding | Model/System | Key Result | Source |
|---|---|---|---|
| Inhibition of Pro-inflammatory Cytokines | LPS-induced human monocytic THP-1 cells | Faradiol significantly inhibits the release of IL-6. | biorxiv.org |
| Mechanism of Action | LPS-induced human monocytic THP-1 cells | Faradiol prevents the phosphorylation of the transcription factor STAT3, a key event in the inflammatory signaling cascade. | biorxiv.org |
| Anti-oedematous Activity | Croton oil-induced mouse ear oedema | Topical application of faradiol esters significantly reduces inflammation and swelling. The activity of extracts is proportional to the faradiol ester content. | thieme-connect.decore.ac.uk |
| Structure-Activity Relationship | In vivo and in vitro models | Unesterified faradiol shows higher potency than its esters in some assays, equaling the activity of the conventional anti-inflammatory drug indomethacin (B1671933) on an equimolar basis. | thieme-connect.descispace.com |
The discovery that faradiol's mechanism involves the inhibition of STAT3 phosphorylation provides a specific molecular target for further investigation and drug design. biorxiv.org While previous reports suggested a role for the NF-κB pathway, recent evidence points to the JAK2/STAT3 pathway as a more direct target, highlighting the importance of ongoing mechanistic studies. biorxiv.org The strong pre-clinical evidence for its anti-inflammatory action, combined with the growing ability to produce it sustainably through biotechnology, positions faradiol as a highly promising lead compound for the development of next-generation anti-inflammatory therapies. uea.ac.uk
New Applications in Cosmeceuticals and Functional Ingredients (pre-clinical validation)
The pentacyclic triterpene diol, Faradiol, has garnered significant scientific interest for its potential applications in the cosmeceutical and functional ingredient sectors. This interest is primarily fueled by robust pre-clinical evidence demonstrating its potent biological activities, particularly its anti-inflammatory properties. Found abundantly in plants like Calendula officinalis (marigold), often as fatty acid esters, Faradiol is emerging as a key bioactive compound for skin health and wellness products. nih.govtaylorandfrancis.com
Pre-clinical research forms the cornerstone for validating the efficacy of new ingredients in these industries. ffhdj.commdpi.com For Faradiol, in vitro and in vivo studies have provided a mechanistic understanding of its effects, paving the way for its inclusion in advanced product formulations.
Pre-clinical Validation for Cosmeceutical Use
The primary application of Faradiol in cosmeceuticals is linked to its significant anti-inflammatory and skin-regenerative properties. researchgate.netfrontiersin.org Pre-clinical studies have consistently shown that Faradiol and its esters can mitigate inflammatory responses in skin models.
Anti-Inflammatory Activity: Research has established that Faradiol is a principal anti-inflammatory agent in Calendula officinalis extracts. thieme-connect.de Its efficacy has been demonstrated in various pre-clinical models:
Inhibition of Edema: In mouse models of skin inflammation, such as croton oil-induced ear edema, Faradiol and its esters (myristate and palmitate) significantly reduced swelling. thieme-connect.de Unesterified Faradiol was found to be the most potent compound, with activity comparable to the anti-inflammatory drug indomethacin. thieme-connect.de
Modulation of Inflammatory Mediators: Faradiol exerts its anti-inflammatory effects by targeting key signaling pathways. Studies on macrophage cell lines (LPS-stimulated) showed that Calendula extracts containing Faradiol dose-dependently inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com Furthermore, Faradiol and its related triterpenoid, Arnidiol (B1583970), have been shown to significantly reduce the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) in LPS-stimulated monocytes. biorxiv.org This is achieved, at least in part, by inhibiting the phosphorylation of STAT3, a critical protein in the IL-6 signaling pathway. biorxiv.org Other studies corroborate the inhibition of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ, as well as the enzyme Cyclooxygenase-2 (COX-2). nih.govencyclopedia.pub
Skin Regeneration and Wound Healing: Faradiol's potential in regenerative cosmeceuticals is supported by pre-clinical evidence of its positive effects on wound healing processes. Faradiol monoesters are believed to contribute to these effects by stimulating fibroplasia (the formation of fibrous tissue) and angiogenesis (the formation of new blood vessels). taylorandfrancis.comtaylorandfrancis.com Animal studies have noted that the application of Calendula extracts, rich in these compounds, leads to an increase in hydroxyproline (B1673980) and hexosamine content in wound tissue, which are key markers for collagen formation and tissue repair. taylorandfrancis.com
The tables below summarize the key pre-clinical findings supporting Faradiol's use in cosmeceuticals.
| Biological Activity | Model/Assay | Key Findings | Reference(s) |
| Anti-inflammatory (Anti-edema) | Croton oil-induced mouse ear edema | Faradiol esters demonstrated significant anti-edematous activity. Unesterified Faradiol was the most potent, with activity comparable to indomethacin. | thieme-connect.de |
| Carrageenan and dextran-induced mouse paw edema | Extracts rich in Faradiol esters were effective in treating acute swelling. | nih.govmdpi.com | |
| Anti-inflammatory (Mechanism) | LPS-stimulated macrophages | Calendula extract containing Faradiol inhibited nitric oxide (NO) production in a dose-dependent manner. | mdpi.com |
| LPS-stimulated monocytes | Faradiol and Arnidiol significantly inhibited the release of IL-6, partly by inhibiting STAT3 phosphorylation. | biorxiv.org | |
| In vivo mouse models | Showed inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and COX-2. | nih.govresearchgate.net | |
| Wound Healing | In vivo animal models | Faradiol monoesters were shown to induce fibroplasia and angiogenesis. | taylorandfrancis.comtaylorandfrancis.com |
| In vivo rat models | Increased levels of hydroxyproline and hexosamine, indicating enhanced collagen synthesis. | taylorandfrancis.com |
Pre-clinical Validation for Functional Ingredient Use
The application of Faradiol as a functional ingredient in foods or supplements is an emerging area, largely extrapolated from its demonstrated anti-inflammatory and antioxidant activities. ffhdj.com Chronic, low-grade inflammation is a known contributor to various health issues, and ingredients that can safely modulate these inflammatory pathways are of great interest.
Pre-clinical studies indicate that the triterpenoids from Calendula, including Faradiol, possess potent anti-inflammatory effects when administered orally in animal models. researchgate.net For instance, oral administration of Calendula extracts significantly inhibited paw edema in rats. researchgate.net This systemic anti-inflammatory effect suggests that Faradiol could be effective as a functional ingredient to help manage conditions with an inflammatory component.
Its antioxidant properties, often attributed to the broader phytochemical profile of the extracts it is derived from (including carotenoids and flavonoids), further support its potential as a functional ingredient. nih.govencyclopedia.pub Antioxidants help combat oxidative stress, which is closely linked to inflammation and cellular damage. mdpi.com
| Biological Activity | Model/Assay | Key Findings | Reference(s) |
| Systemic Anti-inflammatory | Carrageenan-induced rat paw edema | Oral administration of Calendula extract (250-500 mg/kg) significantly inhibited plantar edema. | researchgate.net |
| Inhibition of Inflammatory Mediators | LPS-injected mice | Oral treatment with extract inhibited elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and COX-2. | researchgate.net |
| Antioxidant Activity | In vitro assays | Extracts containing triterpenoids like Faradiol, along with flavonoids and carotenoids, exhibit significant radical scavenging capacity. | nih.gov |
Conclusion
Summary of Key Research Findings on Faradiol (B1211459)
Faradiol is a pentacyclic triterpene diol that has garnered significant scientific interest primarily due to its presence in medicinal plants, most notably Calendula officinalis (pot marigold). chemfaces.commedchemexpress.combiorxiv.orgmedchemexpress.comnih.govresearchgate.netnih.govuea.ac.ukmdpi.combbrc.inmednexus.orgresearchgate.netknutd.edu.ua Its chemical structure consists of a taraxastane (B1252269) skeleton with hydroxyl groups. ontosight.aicymitquimica.com Research has extensively documented the anti-inflammatory properties of faradiol and its fatty acid esters, such as faradiol myristate and faradiol palmitate, which are considered major bioactive constituents in C. officinalis extracts. biorxiv.orgnih.govresearchgate.netnih.govuea.ac.ukmdpi.comresearchgate.netthieme-connect.com Studies have demonstrated its ability to inhibit inflammation in in vivo models, such as TPA-induced inflammation in mice. chemfaces.com Furthermore, in vitro investigations have shown that faradiol can reduce LPS-induced IL-6 release in monocytes and inhibit the phosphorylation of STAT3, suggesting a potential mechanism involving the modulation of inflammatory signaling pathways. biorxiv.orgresearchgate.net Beyond its prominent anti-inflammatory effects, research also indicates that faradiol may possess other valuable biological activities, including inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation, as well as potential antioxidant, anticancer, and antimicrobial properties. chemfaces.comnih.govresearchgate.netmdpi.combbrc.inontosight.aicymitquimica.com The distribution of faradiol esters within C. officinalis has been studied, with the highest concentrations found in the ray florets. nih.gov
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Faradiol in plant extracts?
Faradiol and its derivatives (e.g., 3,16-dimyristate) are typically identified using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) . HR-MS (e.g., quadrupole time-of-flight systems) provides accurate mass-to-charge ratios to confirm molecular formulas, while NMR elucidates structural details like esterification sites . For quantification, reverse-phase HPLC coupled with UV/Vis detection is widely used, validated against reference standards. Ensure calibration curves account for matrix effects in plant extracts, and report limits of detection (LOD) and quantification (LOQ) .
Q. How can researchers optimize extraction protocols for Faradiol from Calendula officinalis?
Extraction efficiency depends on solvent polarity , temperature , and extraction time . A sequential extraction using hexane (non-polar) followed by ethanol (polar) maximizes recovery of Faradiol diesters. Validate protocols using spiked recovery experiments and compare yields across methods (e.g., Soxhlet vs. ultrasound-assisted extraction). Include purity assessments via thin-layer chromatography (TLC) .
Q. What are the common challenges in isolating Faradiol diesters, and how can they be addressed?
Co-elution of structurally similar compounds (e.g., other triterpene diesters) is a major issue. Use preparative HPLC with gradient elution or silica gel column chromatography for separation. Confirm purity via melting point analysis and spectral data (IR, MS). Document retention times and solvent systems to ensure reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to evaluate Faradiol’s anti-inflammatory mechanisms in vitro?
Use cell-based assays (e.g., RAW 264.7 macrophages) to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (0.1–100 µM). Validate specificity using siRNA knockdown of target pathways (e.g., NF-κB). Replicate experiments in triplicate and report IC₅₀ values with confidence intervals .
Q. What strategies are effective in resolving contradictions in Faradiol’s reported bioactivity across studies?
Discrepancies may arise from variations in extract purity , cell line sensitivity , or assay conditions . Conduct meta-analyses to compare studies using the PICO framework (Population: cell/animal model; Intervention: Faradiol dose; Comparison: controls; Outcome: bioactivity metric). Highlight methodological differences (e.g., solvent used for dissolution) and use sensitivity analysis to assess their impact .
Q. How can computational methods enhance understanding of Faradiol’s structure-activity relationships?
Apply molecular docking to predict Faradiol’s binding affinity to targets like COX-2 or 5-lipoxygenase. Validate predictions with site-directed mutagenesis or surface plasmon resonance (SPR) . Use QSAR models to correlate structural features (e.g., ester chain length) with activity. Share datasets and code in repositories like Zenodo for transparency .
Methodological Guidance
Q. What criteria should guide the selection of Faradiol derivatives for pharmacological studies?
Prioritize derivatives based on natural abundance , synthetic accessibility , and preliminary bioactivity data . Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate candidates. For example, 3,16-dipalmitate is abundant in Calendula but may require synthetic modification to improve solubility .
Q. How should researchers document Faradiol-related data to ensure reproducibility?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Publish raw spectral data (NMR, MS) in supplemental materials.
- Report extraction yields as % w/w of dry plant material .
- Use standardized nomenclature (e.g., IUPAC names for derivatives) and cite reference spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
